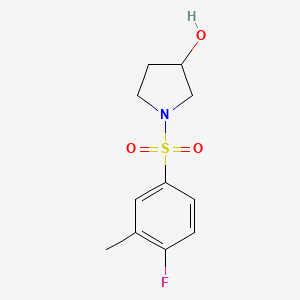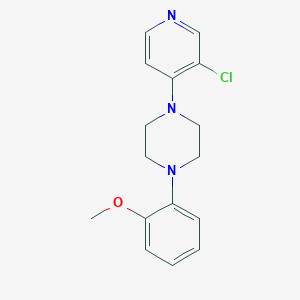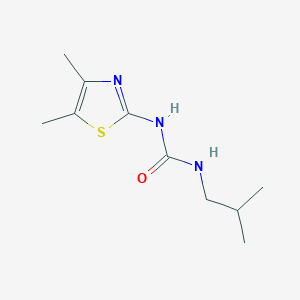![molecular formula C13H18BrN3O2S B12240198 N-[1-(3-bromopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B12240198.png)
N-[1-(3-bromopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-bromopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound that features a bromopyridine moiety attached to a piperidine ring, which is further connected to a cyclopropanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-bromopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multiple steps:
Formation of the Bromopyridine Moiety: The bromopyridine group can be synthesized through the bromination of pyridine using bromine or N-bromosuccinimide in the presence of a catalyst.
Piperidine Ring Formation: The piperidine ring can be constructed via cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Attachment of the Cyclopropanesulfonamide Group: This step involves the reaction of the piperidine derivative with cyclopropanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-bromopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The bromopyridine moiety can be oxidized to form corresponding N-oxides.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate.
Major Products
Oxidation: N-oxides of the bromopyridine moiety.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(3-bromopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(3-bromopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety may facilitate binding to these targets, while the piperidine and cyclopropanesulfonamide groups contribute to the overall stability and specificity of the interaction.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)piperidine derivatives: These compounds share the piperidine and pyridine moieties but lack the bromine atom and cyclopropanesulfonamide group.
Cyclopropanesulfonamide derivatives: These compounds contain the cyclopropanesulfonamide group but differ in the attached aromatic or heterocyclic moieties.
Uniqueness
N-[1-(3-bromopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is unique due to the presence of the bromopyridine moiety, which can undergo various chemical transformations, and the cyclopropanesulfonamide group, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C13H18BrN3O2S |
|---|---|
Molecular Weight |
360.27 g/mol |
IUPAC Name |
N-[1-(3-bromopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide |
InChI |
InChI=1S/C13H18BrN3O2S/c14-12-4-1-7-15-13(12)17-8-2-3-10(9-17)16-20(18,19)11-5-6-11/h1,4,7,10-11,16H,2-3,5-6,8-9H2 |
InChI Key |
DGGXDVSIEWHGMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)Br)NS(=O)(=O)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B12240126.png)
![1-[1-(4-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B12240130.png)
![2-[(4-Fluorophenyl)sulfanyl]-1-(4-methylpiperazin-1-yl)ethan-1-one](/img/structure/B12240131.png)

![4-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine](/img/structure/B12240143.png)
![3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-(oxan-4-yl)-octahydrocyclopenta[c]pyrrole-2-carboxamide](/img/structure/B12240149.png)
![3-(1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine](/img/structure/B12240152.png)
![4-Cyclobutyl-6-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B12240158.png)
![6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B12240172.png)

![1-[1-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B12240182.png)
![5-Bromo-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B12240190.png)
![2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B12240195.png)
